molecular formula C17H18N2O B2391478 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one CAS No. 2034226-30-5

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one

Cat. No.: B2391478
CAS No.: 2034226-30-5
M. Wt: 266.344
InChI Key: CPWYRKBCBAHYLF-UHFFFAOYSA-N
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Description

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the pyridine ring further enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyridine ring may enhance binding affinity and specificity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is unique due to the combination of the indole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-3-17(20)19-11-8-15-12-14(4-5-16(15)19)13-6-9-18-10-7-13/h4-7,9-10,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWYRKBCBAHYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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